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Compound of Interest

Compound Name: beta-Ionone

Cat. No.: B3029801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
β-ionone is a naturally occurring terpenoid found in a variety of fruits, flowers, and vegetables,

including raspberries, violets, and carrots.[1] It is a key contributor to the characteristic aroma

of many of these natural products and is widely utilized in the flavor and fragrance industries for

its distinct woody, floral, and fruity scent profile.[2][3] Beyond its sensory properties, β-ionone

has garnered significant interest for its diverse biological activities, including potential

anticancer and chemopreventive effects, making it a molecule of interest for drug development

professionals.[4][5]

These application notes provide a comprehensive overview of the use of β-ionone in flavor and

fragrance research, including its sensory characteristics, recommended applications, and

detailed experimental protocols for its analysis and evaluation.
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Property Value Reference

Chemical Formula C₁₃H₂₀O [2]

Molecular Weight 192.30 g/mol [2]

Appearance Colorless to pale yellow liquid [2]

Odor Profile

Woody, floral (violet, rose),

fruity (raspberry, berry), sweet,

powdery

[3][6][7][8]

Odor Threshold in Water 0.007 µg/L [9]

Odor Threshold in Air 0.007 ppb (56 ng/m³) [10]

Solubility
Soluble in alcohol and oils;

slightly soluble in water
[2]

Table 2: Recommended Usage Levels of β-Ionone in
Flavor Applications

Flavor Type
Recommended
Concentration (ppm in
finished product)

Reference

Blackberry ~600 [11]

Blackcurrant ~100 [11][12]

Blueberry ~80 [11][12]

Cranberry (fresh) ~20 [11][12]

Raspberry
Not specified, but a key

component
[10][13]

Tea High Odor Activity Value [1]

Various fruit flavors (apricot,

peach, strawberry)

Important substance for

imitation
[14]
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Experimental Protocols
Protocol 1: Synthesis of β-Ionone from Citral and
Acetone
This protocol describes the two-step synthesis of β-ionone via an aldol condensation to form

pseudoionone, followed by an acid-catalyzed cyclization.[2][15]

Step 1: Synthesis of Pseudoionone

Reaction Setup: In a reaction flask equipped with a stirrer and a water bath, combine

acetone and a 41% aqueous solution of sodium hydroxide.[2]

Addition of Citral: While stirring at room temperature, slowly add citral to the mixture.[2]

Reaction: Heat the mixture to 40°C using the water bath and continue stirring for 1.5 hours.

[2] Monitor the reaction progress using gas chromatography (GC) to ensure the conversion

of citral.

Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize

it with a suitable acid (e.g., acetic acid) to a pH of 6.0-6.5.[12] Allow the layers to separate

and remove the aqueous layer.

Purification: Recover the acetone under normal pressure. The remaining organic layer

contains the crude pseudoionone, which can be purified by vacuum distillation.[12]

Step 2: Cyclization of Pseudoionone to β-Ionone

Reaction Setup: In a separate reaction vessel, prepare a solution of concentrated sulfuric

acid. To control the exothermic reaction, dry ice can be added to the reaction system.[11]

Addition of Pseudoionone: Slowly add the purified pseudoionone to the acidic solution while

maintaining a low temperature.

Reaction: The cyclization reaction is typically rapid. The use of concentrated sulfuric acid

favors the formation of β-ionone.[15]
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Workup: After the reaction is complete, quench the reaction by pouring the mixture over ice

water.

Extraction and Purification: Extract the β-ionone with a suitable organic solvent (e.g.,

toluene). Wash the organic layer with a saturated sodium bicarbonate solution and then with

brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude β-ionone can be further purified by vacuum distillation,

collecting the fraction at 85-89°C/1mmHg.[4]

Protocol 2: Sensory Evaluation of β-Ionone in a
Beverage Matrix
This protocol outlines a method for determining the sensory profile and consumer acceptance

of β-ionone in a model beverage.

Panelist Selection and Training: Recruit a panel of trained sensory assessors (typically 8-12

individuals) who are familiar with descriptive analysis techniques.[16] Train the panelists on

the specific aroma and flavor attributes associated with β-ionone (e.g., woody, floral,

raspberry, sweet, bitter).

Sample Preparation: Prepare a base beverage solution (e.g., sweetened water or a simple

fruit juice base). Create a series of samples with varying concentrations of β-ionone,

including a control with no added β-ionone. The concentrations should span the range from

sub-threshold to clearly perceptible levels (e.g., 0.01, 0.1, 1, 10 ppm).

Evaluation Procedure:

Present the samples to the panelists in a randomized and blind fashion. Use standardized

tasting glasses covered with watch glasses to minimize aroma loss.[17]

Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor

(retronasal perception and taste).

Provide panelists with a scorecard containing a list of relevant descriptors. Panelists

should rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

Include an overall liking or acceptance question to gauge consumer preference.
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Provide water and unsalted crackers for palate cleansing between samples.

Data Analysis: Analyze the intensity ratings for each attribute using statistical methods such

as Analysis of Variance (ANOVA) to determine significant differences between samples.

Analyze the consumer preference data to understand the impact of β-ionone concentration

on liking.

Protocol 3: Quantification of β-Ionone in a Food Matrix
using Headspace Solid-Phase Microextraction (HS-
SPME) with Gas Chromatography-Mass Spectrometry
(GC-MS)
This protocol provides a method for the quantitative analysis of β-ionone in a complex food

matrix, such as raspberry puree.[18][19]

Sample Preparation:

Homogenize the food sample.

Place a known amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.

Add a known amount of an appropriate internal standard (e.g., deuterated β-ionone or

another compound with similar chemical properties not present in the sample).

Optionally, add a saturated salt solution to increase the volatility of the analytes.[18]

HS-SPME Procedure:

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30

minutes) to allow the volatiles to partition into the headspace.

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g.,

20-40 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

Desorb the analytes from the SPME fiber in the hot injection port of the GC.
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Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-

polarity column).

Use a temperature program that allows for good separation of β-ionone from other matrix

components.

Identify β-ionone based on its retention time and mass spectrum (characteristic ions).

Quantify β-ionone by comparing the peak area of the analyte to that of the internal

standard, using a calibration curve prepared with known concentrations of β-ionone.

Protocol 4: In Vitro Assessment of β-Ionone's Anticancer
Activity using the MTT Assay
This protocol describes a colorimetric assay to assess the effect of β-ionone on the proliferation

of cancer cells.[6][9][20]

Cell Culture: Culture a relevant cancer cell line (e.g., prostate cancer cells, as β-ionone is

known to interact with OR51E2 which is expressed in these cells) in appropriate media and

conditions (37°C, 5% CO₂).

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them

to adhere overnight.

Treatment with β-Ionone: Prepare a stock solution of β-ionone in a suitable solvent (e.g.,

DMSO). Dilute the stock solution to various concentrations in the cell culture medium.

Replace the medium in the wells with the medium containing different concentrations of β-

ionone. Include a vehicle control (medium with the same concentration of DMSO without β-

ionone).

Incubation: Incubate the cells with β-ionone for a specific period (e.g., 24, 48, or 72 hours).

MTT Assay:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan

crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

solution of SDS in HCl).

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of β-ionone

relative to the vehicle control. Determine the IC₅₀ value (the concentration of β-ionone that

inhibits cell growth by 50%) by plotting a dose-response curve.
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β-Ionone Synthesis Workflow
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Caption: Workflow for the two-step synthesis of β-ionone.
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Sensory Evaluation Workflow
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Panelist Selection & Training
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Caption: General workflow for sensory evaluation of β-ionone.
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β-Ionone Induced Signaling Pathway via OR51E2

β-Ionone

OR51E2 (Olfactory Receptor)

binds

G-protein

activates

Adenylyl Cyclase (AC)

activates

cAMP

produces

Protein Kinase A (PKA)

activates

ERK1/2

activates

AKT

activates

Cell Proliferation Cell Migration Inhibition of Apoptosis

Click to download full resolution via product page

Caption: Simplified signaling pathway of β-ionone via OR51E2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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